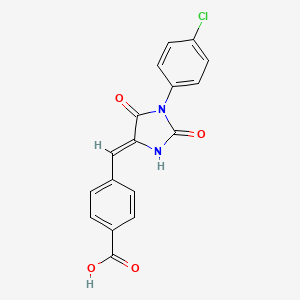
4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinone ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the imidazolidinone ring, followed by the introduction of the chlorophenyl group and finally the benzoic acid moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the imidazolidinone ring or the benzoic acid moiety.
Substitution: This reaction can replace the chlorophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((1-(4-Bromophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid
- 4-((1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid
- 4-((1-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid
Uniqueness
4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H11ClN2O4 |
|---|---|
Peso molecular |
342.7 g/mol |
Nombre IUPAC |
4-[(Z)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H11ClN2O4/c18-12-5-7-13(8-6-12)20-15(21)14(19-17(20)24)9-10-1-3-11(4-2-10)16(22)23/h1-9H,(H,19,24)(H,22,23)/b14-9- |
Clave InChI |
WICOSEKIAWUUAV-ZROIWOOFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)


![5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)

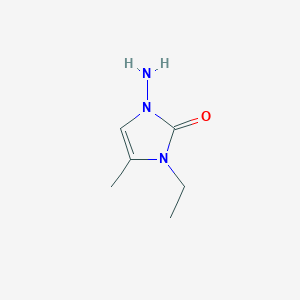


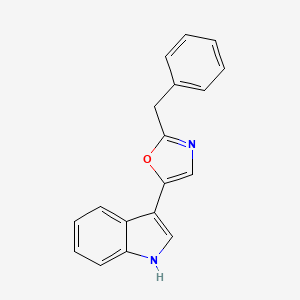
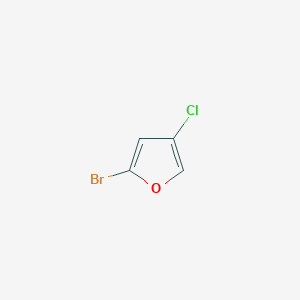
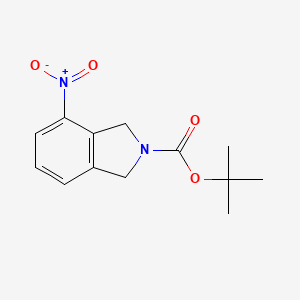
![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)
